Product packaging for Dihydroneopterin triphosphate(Cat. No.:CAS No. 20574-65-6)

Dihydroneopterin triphosphate

Cat. No.: B8535520
CAS No.: 20574-65-6
M. Wt: 495.17 g/mol
InChI Key: DGGUVLXVLHAAGT-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydroneopterin 3'-triphosphate is a pterin phosphate, a member of neopterins and a dihydropterin. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 7,8-dihydroneopterin 3'-triphosphate(4-).
Dihydroneopterin triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
7,8-dihydroneopterin 3'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Arabidopsis thaliana, Homo sapiens, and Bos taurus with data available.
7,8-dihydroneopterin 3'-triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N5O13P3 B8535520 Dihydroneopterin triphosphate CAS No. 20574-65-6

Properties

CAS No.

20574-65-6

Molecular Formula

C9H16N5O13P3

Molecular Weight

495.17 g/mol

IUPAC Name

[[(2R,3S)-3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N5O13P3/c10-9-13-7-5(8(17)14-9)12-3(1-11-7)6(16)4(15)2-25-29(21,22)27-30(23,24)26-28(18,19)20/h4,6,15-16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H4,10,11,13,14,17)/t4-,6+/m1/s1

InChI Key

DGGUVLXVLHAAGT-XINAWCOVSA-N

SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

physical_description

Solid

Origin of Product

United States

Dihydroneopterin Triphosphate: Foundational Roles in Pterin Metabolism

Overview of Dihydroneopterin Triphosphate as a Central Metabolic Intermediate

7,8-Dihydroneopterin (B1664191) triphosphate (DHNTP) is a pterin (B48896) derivative that serves as a crucial junction in the metabolism of pteridine (B1203161) compounds. ontosight.aiwikipedia.org It is not an end product itself but rather the substrate for a variety of enzymes that channel it into different biosynthetic routes. ebi.ac.uk This positions DHNTP at the heart of pterin metabolism, determining the cellular availability of several vital cofactors. Its synthesis and subsequent conversion are tightly regulated processes, reflecting the importance of the downstream molecules it helps create. ontosight.ai The significance of DHNTP is highlighted by its involvement in pathways leading to the formation of tetrahydrobiopterin (B1682763), folates, neopterin (B1670844), and methanopterin (B14432417). ebi.ac.ukontosight.aihogrefe.com

Biosynthetic Origins: Guanosine (B1672433) Triphosphate as a Precursor to this compound

The biosynthesis of this compound originates from guanosine triphosphate (GTP), a ubiquitous and fundamental molecule in cellular bioenergetics and signaling. ebi.ac.ukwikipedia.org The conversion of GTP to 7,8-dihydroneopterin triphosphate is the first committed step in the de novo synthesis of all pterins. researchgate.netncats.io This intricate reaction is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH). ebi.ac.ukwikipedia.orgnih.gov

Divergent Metabolic Fates of this compound

From its synthesis, this compound can be directed into at least four distinct and significant metabolic pathways, each culminating in a different class of pterin-containing molecules with specialized functions.

Tetrahydrobiopterin Biosynthesis Pathway

In animals, a primary fate of this compound is its conversion into tetrahydrobiopterin (BH4). ebi.ac.ukmdpi.com This pathway involves a series of enzymatic reactions. The first step is catalyzed by 6-pyruvoyltetrahydropterin synthase (PTPS), which converts DHNTP into 6-pyruvoyltetrahydropterin. ontosight.aiwikipedia.orgnih.gov This reaction involves the removal of the triphosphate group from DHNTP. ontosight.aiwikipedia.org

Subsequently, sepiapterin (B94604) reductase (SPR) acts on 6-pyruvoyltetrahydropterin to produce tetrahydrobiopterin. taylorandfrancis.comnih.govresearchgate.net BH4 is an essential cofactor for several aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases. nih.govmedlineplus.gov

It is important to note that while both this compound and sepiapterin are effective precursors for tetrahydrobiopterin, they are not part of the same linear pathway. nih.gov For instance, the dihydrofolate reductase inhibitor methotrexate (B535133) can block the formation of tetrahydrobiopterin from sepiapterin but not from this compound. nih.gov

StepSubstrateEnzymeProductSignificance
1Guanosine Triphosphate (GTP)GTP Cyclohydrolase I (GTPCH)This compound (DHNTP)First committed step in pterin biosynthesis. ebi.ac.ukwikipedia.org
2This compound (DHNTP)6-Pyruvoyltetrahydropterin Synthase (PTPS)6-PyruvoyltetrahydropterinDirects DHNTP towards BH4 synthesis. ontosight.aiwikipedia.org
36-PyruvoyltetrahydropterinSepiapterin Reductase (SPR)Tetrahydrobiopterin (BH4)Final step in the de novo synthesis of BH4. taylorandfrancis.comnih.gov

Folate Biosynthesis Pathway (in Microorganisms and Plants)

In many microorganisms and plants, this compound is a key intermediate in the de novo synthesis of folates (vitamin B9 and its derivatives). ebi.ac.ukebi.ac.ukwikipedia.org In this pathway, DHNTP is first dephosphorylated to dihydroneopterin. Subsequently, dihydroneopterin aldolase (B8822740) acts on dihydroneopterin to produce 6-hydroxymethyl-7,8-dihydropterin (B3263101). This compound is then pyrophosphorylated by dihydropterin pyrophosphokinase.

The resulting 6-hydroxymethyl-7,8-dihydropterin pyrophosphate is then condensed with para-aminobenzoic acid (PABA) by the enzyme dihydropteroate (B1496061) synthase to form dihydropteroate. proteopedia.orgrcsb.orgwikipedia.org Dihydropteroate is a direct precursor to dihydrofolate and subsequently tetrahydrofolate, which is crucial for one-carbon transfer reactions in the synthesis of nucleotides and certain amino acids. ebi.ac.ukwikipedia.org

Neopterin and Related Pterin Formation

Neopterin is a pteridine compound that is primarily produced by human macrophages upon stimulation with the cytokine interferon-gamma. creative-diagnostics.com Its formation also begins with the conversion of GTP to this compound by GTP cyclohydrolase I. hogrefe.comcreative-diagnostics.com In this pathway, DHNTP is hydrolyzed by non-specific phosphatases to remove the triphosphate group, yielding 7,8-dihydroneopterin. researchgate.netmdpi.com

This 7,8-dihydroneopterin can then be oxidized to form neopterin. hogrefe.comresearchgate.net Elevated levels of neopterin in bodily fluids are considered a marker of cellular immune system activation. ncats.iocreative-diagnostics.com

StepSubstrateEnzyme/ProcessProductSignificance
1Guanosine Triphosphate (GTP)GTP Cyclohydrolase I (GTPCH)This compound (DHNTP)Initiation of pterin synthesis. hogrefe.comcreative-diagnostics.com
2This compound (DHNTP)Non-specific phosphatases7,8-DihydroneopterinRemoval of the triphosphate group. researchgate.netmdpi.com
37,8-DihydroneopterinOxidationNeopterinBiomarker of immune activation. ncats.iocreative-diagnostics.com

Methanopterin Biosynthesis Pathway (in Methanogenic Archaea)

In methanogenic archaea, this compound is a precursor in the biosynthesis of methanopterin, a C1-carrier coenzyme essential for methane (B114726) production. ontosight.ainih.gov The pathway to methanopterin is complex and involves numerous enzymatic steps that are distinct from those in folate or tetrahydrobiopterin synthesis. ontosight.aiasm.org

The initial steps involve the conversion of GTP to DHNTP, similar to the other pathways. ontosight.ai From there, a series of unique enzymatic reactions, including those catalyzed by enzymes like dihydroneopterin aldolase, modify and elaborate the structure to form the characteristic methanopterin molecule. asm.orgnih.gov The biosynthesis of methanopterin highlights the metabolic versatility of DHNTP, serving as a foundational block for a diverse array of essential cofactors across different domains of life. ontosight.ainih.gov

Enzymology and Reaction Mechanisms Involving Dihydroneopterin Triphosphate

GTP Cyclohydrolase I: Catalytic Conversion of Guanosine (B1672433) Triphosphate to Dihydroneopterin Triphosphate

Guanosine triphosphate (GTP) cyclohydrolase I (GCH1), with the systematic name EC 3.5.4.16, is the first and rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). wikipedia.org It catalyzes the complex transformation of GTP into 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP). wikipedia.org This reaction marks the committed step for the biosynthesis of all pteridines. In prokaryotes, the product is a precursor for tetrahydrofolate, while in vertebrates, it leads to the synthesis of tetrahydrobiopterin. ebi.ac.uk

GTP + H₂O → 7,8-Dihydroneopterin triphosphate + Formate (B1220265) frontiersin.org

GTP cyclohydrolase I is a metalloenzyme, with each subunit of the homodecameric enzyme containing one essential zinc ion (Zn2+). nih.govresearchgate.net This zinc ion is a critical cofactor for the enzyme's catalytic activity. It is coordinated by two cysteine and one histidine residue within the active site. nih.gov The zinc ion is proposed to activate a water molecule, generating a hydroxyl nucleophile that initiates the attack on the C8 atom of the GTP's imidazole (B134444) ring, a crucial first step in the catalytic cycle. nih.govresearchgate.net

Key Properties of GTP Cyclohydrolase I Catalysis
ParameterDescriptionReference
SubstrateGuanosine Triphosphate (GTP) wikipedia.org
Products7,8-Dihydroneopterin triphosphate, Formate frontiersin.org
CofactorZinc (Zn2+) nih.govresearchgate.net
Stoichiometry1 GTP : 1 H₂O → 1 H2NTP : 1 Formate frontiersin.org

The activity of GTP cyclohydrolase I is tightly controlled through various allosteric mechanisms to maintain appropriate levels of its downstream products. In mammals, the primary regulatory mechanism involves the GTP cyclohydrolase feedback regulatory protein (GFRP). nih.gov The GCH1-GFRP complex can be either inhibited or activated depending on the ligand bound. Tetrahydrobiopterin (BH4), the end-product of the pathway, binds to the complex and induces an inhibited state, representing a classic example of feedback inhibition. nih.govnih.gov Conversely, the amino acid L-phenylalanine can bind to the GCH1-GFRP complex, leading to its activation. researchgate.net

Studies on the bacterial enzyme from Escherichia coli have revealed additional layers of allosteric modulation. The enzyme's activity is influenced by:

Divalent Cations : Magnesium ions (Mg2+) have an activating effect, whereas calcium ions (Ca2+) can alter the enzyme's catalytic function, leading to the formation of a different, unidentified product. nih.gov

Potassium Ions (K+) : K+ has been shown to slightly activate the enzyme. nih.gov

Uridine Triphosphate (UTP) : UTP acts as a positive modulator, enhancing enzyme activity. It has a distinct binding site from both GTP and tetrahydrobiopterin. nih.gov

Allosteric Modulators of GTP Cyclohydrolase I
ModulatorEffectSystemReference
Tetrahydrobiopterin (BH4) via GFRPInhibitionMammalian nih.gov
L-Phenylalanine via GFRPActivationMammalian researchgate.net
Magnesium (Mg2+)ActivationBacterial (E. coli) nih.gov
Potassium (K+)ActivationBacterial (Nocardia) nih.gov
Uridine Triphosphate (UTP)Activation (Positive Modulator)Bacterial (E. coli) nih.gov
Calcium (Ca2+), Copper, Zinc, MercuryInhibitionBacterial (Nocardia) nih.gov

The conversion of GTP to this compound is a mechanistically complex process involving several steps and intermediates. nih.gov The currently accepted mechanism proposes the following sequence:

Imidazole Ring Opening : The reaction is initiated by the Zn2+-activated water molecule performing a nucleophilic attack on the C8 of the guanine base of GTP. nih.govpnas.org This leads to the hydrolytic cleavage of the imidazole ring.

Formation of a Formamide (B127407) Intermediate : The ring opening results in the formation of a key reaction intermediate, 2-amino-5-formylamino-6-(β-ribosylamino)-4(3H)-pyrimidinone 5′-triphosphate. researchgate.netnih.gov The subsequent hydrolytic release of formate from this intermediate is also a rapid, zinc-dependent step. nih.govnih.gov

Amadori Rearrangement : The ribose moiety of the intermediate undergoes an Amadori rearrangement. This complex intramolecular oxidation-reduction process transforms the ribose into a ribulose (ketose) derivative. This step is comparatively slower than the initial ring opening and formate release. nih.gov A transient Schiff base intermediate is thought to form during this rearrangement. nih.gov

Ring Closure : The final step involves the cyclization of the rearranged side chain to form the dihydropyrazine (B8608421) ring, thus completing the formation of the pteridine (B1203161) ring system of 7,8-dihydroneopterin triphosphate. nih.gov

This intricate series of events, often referred to as a ring expansion, transforms the five-membered imidazole ring of the purine (B94841) into the six-membered dihydropyrazine ring of the pteridine.

GTP cyclohydrolase I is a highly conserved enzyme throughout evolution, with significant sequence similarity observed between bacterial and eukaryotic sources. ebi.ac.ukfrontiersin.org However, there are notable differences in its structure and regulation.

Bacterial GCH1 : In bacteria like E. coli and Nocardia, GCH1 is a crucial enzyme for the synthesis of tetrahydrofolate, an essential cofactor for one-carbon transfer reactions. nih.gov The bacterial enzymes are typically homodecamers and are subject to allosteric regulation by ions and nucleotides like UTP, but they lack the GFRP-mediated regulation seen in mammals. nih.gov

Mammalian GCH1 : In mammals, the enzyme is also a homodecamer and catalyzes the same initial reaction, but the ultimate product of the pathway is tetrahydrobiopterin (BH4). nih.gov The most significant species-specific characteristic is the regulation by GFRP, which provides a sophisticated mechanism to control BH4 levels in response to metabolic signals like phenylalanine concentrations. nih.gov Additionally, several catalytically inactive splice variants of human GCH1 have been identified. While they cannot produce this compound, they can still assemble into high-molecular-mass oligomers, suggesting a potential regulatory or structural role. nih.gov

This compound Epimerase: Stereochemical Transformations of this compound

Following its synthesis, this compound can be acted upon by another key enzyme, this compound epimerase (EC 5.1.99.7). This enzyme is involved in the folate biosynthesis pathway in organisms like E. coli. nih.gov

This compound epimerase catalyzes the stereochemical inversion at the C2' position of the trihydroxypropyl side chain of D-erythro-7,8-dihydroneopterin triphosphate. nih.gov This epimerization reaction converts it into L-threo-7,8-dihydroneopterin triphosphate (also known as 7,8-dihydromonapterin triphosphate).

D-erythro-7,8-dihydroneopterin triphosphate ⇌ L-threo-7,8-dihydroneopterin triphosphate

The enzyme from E. coli is a homo-octamer, forming a torus-shaped, D4 symmetric structure. nih.gov The catalytic mechanism is proposed to be similar to that of class I aldolases. nih.gov Despite a lack of significant sequence homology, the monomer fold of the epimerase is topologically similar to that of GTP cyclohydrolase I, suggesting a common evolutionary origin for enzymes that bind the 2-amino-4-oxo pyrimidine moiety of pteridine substrates. nih.gov The biological function of this epimerase reaction is primarily linked to the biosynthesis of folate in microorganisms. nih.gov

This compound Pyrophosphohydrolases: Phosphate (B84403) Hydrolysis from this compound

The removal of the pyrophosphate group from this compound is a critical step in the biosynthesis of folate and related compounds. This reaction is catalyzed by a class of enzymes known as this compound pyrophosphohydrolases.

The enzymes responsible for the pyrophosphohydrolysis of this compound belong to diverse protein families, indicating convergent evolution for this specific metabolic function. A significant family of these enzymes are the Nudix (Nucleoside diphosphate (B83284) linked to moiety X) hydrolases. frontiersin.orgfrontierspartnerships.org

FolQ (YlgG): In the bacterium Lactococcus lactis, the gene ylgG (redesignated as folQ) was identified within a folate synthesis operon. nih.gov The protein it encodes is a Nudix hydrolase that specifically removes pyrophosphate from this compound. nih.gov Homologs of FolQ have been identified in plants as well, such as the AtNUDT1 protein in Arabidopsis. nih.gov

E. coli Nudix Hydrolase (Orf17/NudB): In Escherichia coli, the product of the orf17 gene (also known as nudB) was identified as a Nudix hydrolase that catalyzes the same reaction. nih.govresearchgate.net Knockout studies confirmed that this enzyme is a key component of the folate pathway in E. coli. nih.gov

Lreu_1276: A third, structurally distinct family of this compound pyrophosphohydrolase has been identified in the intestinal bacterium Limosilactobacillus reuteri. asm.orgnih.gov The protein, designated Lreu_1276, shows no structural similarity to FolQ or the E. coli Nudix hydrolase. asm.orgnih.gov This discovery highlights the diversity of enzymes that have evolved to perform this essential step in folate biosynthesis. asm.org

Characteristics of this compound Pyrophosphohydrolase Families
Enzyme FamilyRepresentative ProteinOrganismStructural Class
FolQFolQ (YlgG)Lactococcus lactisNudix Hydrolase
NudBNudB (Orf17)Escherichia coliNudix Hydrolase
Lreu_1276 FamilyLreu_1276Limosilactobacillus reuteriStructurally Novel

This compound pyrophosphohydrolases exhibit distinct substrate specificities and dependencies on divalent metal ions for their catalytic activity.

The FolQ enzyme from L. lactis is highly specific for this compound, with a Kₘ value of 2 µM, and shows no significant activity with other typical Nudix hydrolase substrates like deoxynucleoside triphosphates. nih.gov Its activity is dependent on a physiological concentration of Mg²⁺ (approximately 1 mM). nih.gov

In contrast, the Lreu_1276 protein from L. reuteri shows a preference for Mn²⁺ over Mg²⁺. asm.orgnih.gov While it displays some activity with Mg²⁺ and Zn²⁺, its maximum activity is achieved in the presence of 1 mM Mn²⁺, with a specific activity of 28.2 ± 2.0 µmol min⁻¹ mg⁻¹. asm.orgnih.gov This enzyme also demonstrates relatively strict substrate specificity among 17 different compounds tested. asm.orgnih.gov

Metal Ion Dependence of this compound Pyrophosphohydrolases
EnzymePreferred Metal IonOther Active Metal IonsReference
FolQ (L. lactis)Mg²⁺Not specified nih.gov
Lreu_1276 (L. reuteri)Mn²⁺Mg²⁺, Zn²⁺ asm.orgnih.gov

The existence of at least three structurally unrelated families of enzymes that catalyze the pyrophosphohydrolysis of this compound suggests a degree of functional redundancy in microbial folate biosynthesis. asm.orgnih.gov The distribution of homologs for these different enzyme families does not significantly overlap, implying that different bacteria have evolved or retained different solutions for this metabolic step. asm.org

Furthermore, alternative or bypass pathways exist in some organisms. For instance, in the malaria parasite Plasmodium falciparum and certain bacteria that lack the dihydroneopterin aldolase (B8822740) (FolB) enzyme, a paralog of 6-pyruvoyl-tetrahydropterin synthase (PTPS) can functionally replace the missing step. asm.orgresearchgate.net This PTPS-like enzyme converts this compound directly to 6-hydroxymethyldihydropterin, effectively bypassing the need for both a pyrophosphohydrolase and an aldolase to produce this key intermediate. asm.orgresearchgate.net This highlights the metabolic plasticity within microbial systems to ensure the production of essential folate cofactors.

6-Pyruvoyl Tetrahydropterin (B86495) Synthase: Conversion of this compound in Tetrahydrobiopterin Synthesis

In the de novo biosynthesis of tetrahydrobiopterin (BH4), 6-pyruvoyl-tetrahydropterin synthase (PTPS) catalyzes the second step of the pathway. wikipedia.orgportlandpress.com This enzyme orchestrates a complex transformation of 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-tetrahydropterin (PTP). wikipedia.orgnih.gov

The reaction catalyzed by PTPS is Mg²⁺-dependent and involves several key chemical events: the elimination of the triphosphate group, an internal redox reaction, and the stereospecific reduction of a double bond in the pterin (B48896) ring. wikipedia.orgportlandpress.comnih.gov This intricate conversion occurs without the need for an external reducing agent like NADPH. portlandpress.com The product, 6-pyruvoyl-tetrahydropterin, is a crucial intermediate that is subsequently reduced by sepiapterin (B94604) reductase to form BH4. portlandpress.com PTPS is a hexameric enzyme, and its deficiency is the most common cause of BH4 deficiency, a metabolic disorder that leads to hyperphenylalaninemia and impaired production of neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.orgtaylorandfrancis.commetabolicsupportuk.orgmyriad.com

Catalytic Mechanism and Product Formation

The primary enzymatic conversion of DHNTP is catalyzed by 6-pyruvoyltetrahydropterin synthase (PTPS), an enzyme that facilitates a complex intramolecular rearrangement. This reaction is the second step in the de novo biosynthesis of BH4 from guanosine triphosphate (GTP). nih.gov

The catalytic process transforms 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (PTP), an unstable intermediate, and inorganic tripolyphosphate. nih.gov The reaction mechanism involves several key steps:

Elimination of Tripolyphosphate: The reaction initiates with the removal of the tripolyphosphate group from the side chain of DHNTP. nih.gov

Stereospecific Reduction: A stereospecific reduction of a double bond within the pterin ring occurs. nih.gov

Oxidation of Hydroxyl Groups: The hydroxyl groups on the first and second carbons of the propanetriol side chain are oxidized. nih.gov

Internal Hydrogen Transfer: The process is completed by an internal, base-catalyzed hydrogen transfer. nih.gov

This multi-step conversion is dependent on the presence of divalent cations, specifically Mg²⁺ and Zn²⁺, but does not require an external reducing agent like NADPH. nih.govwikipedia.org The enzyme responsible, PTPS, is a hexamer with D3 symmetry, where each active site is located at the interface of three monomers. nih.govorpha.net Kinetic isotope effect studies have shown that the breaking of the C-H bond at the C-1' position of the side chain is a significant step in the reaction. openalex.org

Table 1: Overview of the PTPS-Catalyzed Reaction
ComponentDescription
Substrate7,8-Dihydroneopterin triphosphate (DHNTP)
Enzyme6-pyruvoyltetrahydropterin synthase (PTPS)
Products6-pyruvoyltetrahydropterin (PTP), Tripolyphosphate
CofactorsMg²⁺, Zn²⁺
Key Reaction StepsTripolyphosphate elimination, stereospecific reduction, side-chain oxidation, internal hydrogen transfer

Rate-Limiting Step Considerations in Tetrahydrobiopterin Production

In the de novo BH4 synthesis pathway, the first enzyme, GTP cyclohydrolase I (GTPCH), is generally considered to be the rate-limiting step under normal physiological conditions. nih.gov However, the activity of PTPS can become the bottleneck under specific circumstances, particularly during an immune response. openalex.org

Inflammatory cytokines, such as interferon-gamma, can strongly upregulate the expression and activity of GTPCH, in some cases by as much as 100-fold. wikipedia.org The expression of PTPS is also increased but to a much lesser extent. wikipedia.org This disparity can lead to a situation where the production of DHNTP by GTPCH outpaces the capacity of PTPS to convert it to PTP. wikipedia.orgopenalex.org Consequently, the excess DHNTP is dephosphorylated and oxidized to form neopterin (B1670844), a biomarker for cellular immune activation. openalex.org Thus, under conditions of immune stimulation, PTPS can become the rate-limiting enzyme in the BH4 synthesis pathway. wikipedia.orgopenalex.org

Post-Translational Modifications and Regulation

The activity of 6-pyruvoyltetrahydropterin synthase is subject to regulation through post-translational modifications, which provides a mechanism for fine-tuning BH4 synthesis in response to cellular conditions. A key regulatory modification is S-glutathionylation, a reversible process that protects the enzyme from oxidative damage. nih.govopenalex.org

Human PTPS contains two cysteine residues, with Cys-43 located at the catalytic site. nih.gov Under conditions of oxidative stress, this cysteine residue can be reversibly modified by the attachment of a glutathione molecule. nih.govopenalex.org This S-glutathionylation serves a protective function, shielding the catalytic cysteine from irreversible oxidation to sulfinic or sulfonic acid, which would lead to permanent inactivation of the enzyme. nih.gov This redox-dependent regulation suggests that the cellular redox state can directly influence the rate of BH4 synthesis by modulating PTPS activity. nih.govopenalex.org

Another reported post-translational modification is the phosphorylation of PTPS at the threonine 58 residue by AMP-activated protein kinase (AMPK) during hypoxia. This phosphorylation event has been shown to promote the interaction of PTPS with other proteins, influencing signaling pathways.

Table 2: Regulation of PTPS Activity
Regulatory MechanismDescriptionEffect on PTPS
Transcriptional RegulationUpregulation by inflammatory cytokines (e.g., IFN-γ).Increased enzyme synthesis, but can become rate-limiting relative to GTPCH.
S-glutathionylationReversible modification of catalytic cysteine (Cys-43) under oxidative stress.Protects against irreversible oxidative inactivation, modulates activity.
PhosphorylationPhosphorylation at Thr58 by AMPK under hypoxic conditions.Promotes protein-protein interactions.

Paralogs and Alternative Conversion Pathways

While the canonical pathway for DHNTP conversion involves PTPS in the synthesis of BH4, alternative pathways and enzymatic paralogs exist in various organisms. One notable example is the PTPS-III family of proteins. nih.gov

PTPS-III proteins are paralogs of PTPS found in certain bacteria and the malaria parasite, Plasmodium falciparum, that lack the enzyme dihydroneopterin aldolase (FolB), which is part of the classical folate biosynthesis pathway. nih.gov These PTPS-III paralogs possess a key difference in their active site, where a glutamate (B1630785) residue either replaces or is present alongside the typical catalytic cysteine. nih.gov This modification allows PTPS-III enzymes to catalyze the conversion of this compound to 6-hydroxymethyldihydropterin, a precursor for folate synthesis. nih.gov In essence, PTPS-III provides a functional bypass for the missing FolB step, demonstrating an alternative metabolic role for a PTPS-like enzyme in the production of essential pteridine compounds other than BH4. nih.gov

Sepiapterin Synthase System: this compound to Sepiapterin

The conversion of this compound to sepiapterin involves a multi-component enzyme system. Historically, this was studied in preparations from organisms like chicken kidney and Drosophila melanogaster, where the enzymes were referred to as "sepiapterin synthase A" and "sepiapterin synthase B". nih.gov It is now understood that "sepiapterin synthase A" is, in fact, 6-pyruvoyltetrahydropterin synthase (PTPS). nih.gov

Multi-component Enzyme System (Enzyme A and B)

Early studies on sepiapterin biosynthesis identified a system requiring at least two enzymatic components to convert DHNTP to sepiapterin. nih.gov

Enzyme A (PTPS): The first step is catalyzed by PTPS (formerly sepiapterin synthase A). As detailed previously, this enzyme converts DHNTP into the unstable intermediate, 6-pyruvoyltetrahydropterin. nih.gov

Enzyme B: The second enzyme in this system, historically termed Fraction A1 or Enzyme B, acts on the 6-pyruvoyltetrahydropterin produced by PTPS. nih.gov This enzyme catalyzes the NADPH-dependent reduction of the pyruvoyl side chain to form sepiapterin. nih.gov

The product of the PTPS reaction, 6-pyruvoyltetrahydropterin, is a branch point. It can either proceed down the pathway to BH4 via the action of sepiapterin reductase or be converted to sepiapterin by this alternative enzymatic activity.

Requirements for NADPH and Divalent Cations

The sequential conversion of DHNTP to sepiapterin has specific cofactor requirements at each step.

Divalent Cations: The initial conversion of DHNTP to 6-pyruvoyltetrahydropterin, catalyzed by PTPS (Enzyme A), is dependent on the presence of the divalent cation Mg²⁺. nih.gov

NADPH: The subsequent reduction of 6-pyruvoyltetrahydropterin to sepiapterin (catalyzed by Enzyme B) is an NADPH-dependent reaction. nih.gov This step involves the reduction of a carbonyl group on the side chain of the intermediate.

Therefore, the complete synthesis of sepiapterin from DHNTP requires both a divalent cation for the initial synthase activity and the reducing power of NADPH for the final reduction step.

Proposed Reaction Mechanisms and Labile Intermediates

The primary enzymatic reaction involving this compound is its conversion to 6-pyruvoyltetrahydropterin, a critical step in the biosynthesis of tetrahydrobiopterin. wikipedia.orgportlandpress.com This complex transformation is catalyzed by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS). wikipedia.orgportlandpress.com The reaction is dependent on the presence of magnesium (Mg²⁺) and zinc (Zn²⁺) ions and notably does not require an external reducing agent. portlandpress.com

The proposed mechanism for PTPS involves several key steps:

Triphosphate Elimination: The reaction initiates with the removal of the triphosphate group from this compound. wikipedia.org

Internal Redox Transfer: A stereospecific reduction occurs at the N-5 and C-6 positions of the pterin ring. This is coupled with the oxidation of the hydroxyl groups on the C-1' and C-2' of the side chain. portlandpress.com This internal rearrangement highlights the efficiency of the enzyme in facilitating a complex redox transformation without external cofactors.

Formation of 6-Pyruvoyltetrahydropterin: The culmination of these steps is the formation of the labile intermediate, 6-pyruvoyltetrahydropterin. nih.gov This intermediate is notably unstable, underscoring the efficiency of the subsequent enzymatic steps in the biosynthetic pathway. researchgate.net

In some organisms, such as Drosophila melanogaster, this compound is also a precursor for the biosynthesis of drosopterins. This pathway involves the enzymatic conversion of this compound to a pyrimidodiazepine intermediate. nih.gov This transformation requires the presence of reduced glutathione, Mg²⁺, and a series of specific enzymes. nih.gov The reducing power for this conversion is likely supplied by glutathione. nih.gov

Dihydroneopterin Aldolase: Metabolism of Dihydroneopterin

Dihydroneopterin aldolase (DHNA) is a key enzyme in the folate biosynthetic pathway, responsible for the metabolism of 7,8-dihydroneopterin, which is formed from the dephosphorylation of this compound.

Conversion of Dihydroneopterin to 6-Hydroxymethyl-7,8-dihydropterin (B3263101)

The primary function of dihydroneopterin aldolase is to catalyze the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde. This reaction is a retro-aldol cleavage of a carbon-carbon bond in the side chain of the substrate.

Catalytic Mechanism (e.g., Schiff Base Formation) and Active Site Residues

The catalytic mechanism of dihydroneopterin aldolase is unique among aldolases. While it shares similarities with class I aldolases, it does not form a traditional Schiff base between the enzyme and the substrate. Instead, the proposed mechanism involves a Schiff base that is embedded within the substrate molecule itself. The reaction does not require any metal ions for catalysis.

The active site of dihydroneopterin aldolase contains several conserved amino acid residues that are crucial for its catalytic activity. Site-directed mutagenesis and structural studies have elucidated the roles of these key residues, particularly in Staphylococcus aureus and Escherichia coli.

A summary of key active site residues and their proposed functions is presented in the table below:

Residue (in S. aureus)Corresponding Residue (in E. coli)Proposed Function(s)
Lys100 Lys98Acts as a general base, deprotonating the C2'-hydroxyl group of the substrate.
Glu22 Glu21Important for catalysis.
Tyr54 Tyr53Plays a critical role in catalysis.
Glu74 Glu73Important for substrate binding.

The catalytic cycle is thought to be initiated by the deprotonation of the 2'-hydroxyl group of dihydroneopterin by the conserved lysine (B10760008) residue. This is followed by the cleavage of the C1'-C2' bond, leading to the formation of an enamine intermediate and the release of glycolaldehyde. The enamine intermediate is then protonated to yield the final product, 6-hydroxymethyl-7,8-dihydropterin.

Regulation and Interplay Within Pterin Metabolic Networks

Hierarchical Regulation of Dihydroneopterin Triphosphate Biosynthesis

This hierarchical control ensures that the production of this compound is tightly coupled to the cellular demand for BH4, which is an essential cofactor for several key enzymes. These include aromatic amino acid hydroxylases involved in neurotransmitter synthesis (phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthases (NOS). nih.govwikipedia.org The regulation of GTPCH I activity, and consequently this compound synthesis, is therefore central to the homeostasis of neurotransmitters like dopamine (B1211576) and serotonin, as well as nitric oxide signaling. nih.govnih.gov

Feedback Inhibition Mechanisms Affecting this compound Levels

The activity of GTP cyclohydrolase I (GTPCH I) is subject to sophisticated feedback regulation by downstream products of the pterin (B48896) pathway, which in turn controls the levels of this compound. The primary molecule involved in this negative feedback loop is the end-product, tetrahydrobiopterin (B1682763) (BH4). nih.gov BH4 inhibits GTPCH I activity, thus preventing its own overproduction. nih.govnih.gov

This inhibition is not direct but is mediated by another protein known as the GTP cyclohydrolase feedback regulatory protein (GFRP). portlandpress.com The inhibitory effect of BH4 on GTPCH I is dependent on the formation of a complex between GTPCH I and GFRP. nih.gov This mechanism allows for fine-tuning of this compound synthesis based on the cellular concentration of the final active cofactor, BH4.

Furthermore, this feedback inhibition is modulated by the aromatic amino acid L-phenylalanine. Phenylalanine can reverse the BH4-mediated inhibition of GTPCH I. nih.gov This interplay creates a regulatory system where the synthesis of this compound is responsive not only to the levels of the pterin cofactor but also to the levels of the substrate for one of its key dependent enzymes, phenylalanine hydroxylase. nih.govportlandpress.com Reduced pterins, including 7,8-dihydro-L-biopterin and BH4, are significantly more potent inhibitors of GTPCH I than their oxidized counterparts. nih.gov

Inhibition Constants (Ki) of Pterin Derivatives for Rat Liver GTP Cyclohydrolase I. nih.gov
InhibitorKi Value (μM)Inhibition Type
7,8-dihydro-D-neopterin12.7Noncompetitive
7,8-dihydro-L-biopterin14.4Noncompetitive
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)15.7Noncompetitive

Transcriptional and Translational Control of Enzymes in this compound Pathways

The synthesis of this compound is regulated at the genetic level primarily through the transcriptional control of the GCH1 gene, which encodes the rate-limiting enzyme GTP cyclohydrolase I (GTPCH I). nih.gov The expression of this gene is influenced by various signaling pathways and transcription factors. The promoter region of the human GCH1 gene contains a sequence motif similar to a cAMP response element (CRE). nih.gov

Studies have shown that signaling pathways involving cAMP-dependent protein kinase and stress-activated protein kinases can converge on the GCH1 gene. nih.gov This is mediated by basic region leucine (B10760876) zipper (bZIP) transcription factors, including cAMP response element binding protein (CREB), activating transcription factor 2 (ATF2), and c-Jun. nih.gov A constitutively active form of CREB has been shown to strongly stimulate the activity of the GTPCH I promoter. nih.gov This indicates that cellular signaling cascades indirectly control the enzymatic reactions dependent on tetrahydrobiopterin by modulating the synthesis of this compound at the transcriptional level. nih.gov

In addition to transcriptional control, there is evidence for post-translational regulation. For instance, in primed T cells, the decline in GTPCH I activity after reaching its peak does not correlate with its mRNA levels, suggesting that the downregulation is due to post-translational modification of the enzyme. nih.gov Cytokines, particularly interferon-gamma (IFN-γ), are potent inducers of GCH1 gene expression, leading to increased GTPCH I mRNA levels and consequently elevated enzyme activity. nih.govfrontiersin.org

Key Regulators of GCH1 Gene Transcription
Regulator TypeSpecific Factor/PathwayEffect on GCH1 TranscriptionReference
Transcription FactorCREBStimulatory nih.gov
Transcription FactorATF2Stimulatory nih.gov
Transcription Factorc-JunStimulatory nih.gov
Signaling PathwaycAMP-dependent protein kinaseStimulatory nih.gov
Signaling PathwayStress-activated protein kinases (p38, MEKK1)Stimulatory nih.gov
CytokineInterferon-gamma (IFN-γ)Inductive nih.gov

Intercellular and Inter-organismal Variability in this compound Metabolism

The metabolism of this compound displays significant variability depending on the cell type and the organism. This variability is evident in both the regulation of its synthesis and its subsequent metabolic fate.

In human macrophages and other immune cells, the pterin metabolic pathway is highly responsive to immune stimuli, particularly the pro-inflammatory cytokine interferon-gamma (IFN-γ). nih.govresearchgate.net IFN-γ is a potent inducer of GTP cyclohydrolase I (GTPCH I), the enzyme that synthesizes this compound. nih.govfrontiersin.org This induction occurs at the transcriptional level, leading to increased steady-state mRNA levels of GCH1 and a subsequent rise in enzyme activity. nih.gov

Upon activation by IFN-γ, macrophages significantly increase their production of this compound. researchgate.net However, a key difference in human macrophages is the relative lack of the subsequent enzyme in the tetrahydrobiopterin (BH4) pathway, 6-pyruvoyltetrahydropterin synthase (PTPS). researchgate.net This enzymatic bottleneck causes this compound to be diverted and dephosphorylated by phosphatases, leading to the accumulation and secretion of a related pterin, neopterin (B1670844). researchgate.net Consequently, elevated neopterin levels in bodily fluids are widely recognized as a marker of cellular immune system activation, reflecting the IFN-γ-mediated upregulation of GTPCH I in macrophages. taylorandfrancis.comresearchgate.net This immune-specific regulation highlights a specialized role for pterin metabolism in the context of inflammation and host defense. nih.govnih.govjci.org

While the initial step of converting GTP to this compound via GTP cyclohydrolase I is conserved across many vertebrates and bacteria, the subsequent utilization of this intermediate differs significantly. royalsocietypublishing.orgresearchgate.net

In vertebrates, this compound is primarily a precursor for the de novo synthesis of tetrahydrobiopterin (BH4), an essential enzymatic cofactor. nih.gov The pathway proceeds through the action of 6-pyruvoyltetrahydropterin synthase (PTPS) and sepiapterin (B94604) reductase. nih.govportlandpress.com

In contrast, most bacteria and plants utilize this compound as a key intermediate in the biosynthesis of folates (vitamin B9). nih.govnih.govnih.gov In Escherichia coli, for example, this compound is hydrolyzed by this compound pyrophosphatase, a Nudix hydrolase, which is a committed step in the folate pathway. nih.gov The resulting dihydroneopterin is then converted by dihydroneopterin aldolase (B8822740) to 6-hydroxymethyl-7,8-dihydropterin (B3263101), a direct precursor to pteroic acid and subsequently dihydrofolic acid. wikipedia.orgnih.gov Unlike vertebrates, which are folate auxotrophs and require dietary folate, these microorganisms synthesize it de novo, with this compound serving as the crucial branch-point molecule. nih.govnih.gov

Cross-talk with Other Metabolic Pathways (e.g., Folate Cycle, One-Carbon Metabolism)

The pterin metabolic network, in which this compound is a key intermediate, exhibits significant cross-talk with folate-mediated one-carbon metabolism. nih.govnewcastle.edu.au These two pathways are structurally and functionally intertwined. Both tetrahydrobiopterin (BH4) and tetrahydrofolate (THF), the active form of folate, are pteridine (B1203161) derivatives that function as cofactors in critical enzymatic reactions. xiahepublishing.comresearchgate.net

A primary point of interaction involves the enzyme dihydrofolate reductase (DHFR). xiahepublishing.com In addition to its canonical role in the folate cycle—reducing dihydrofolate to THF—DHFR is also involved in a salvage pathway for BH4 synthesis, where it reduces 7,8-dihydrobiopterin to BH4. portlandpress.comxiahepublishing.com This shared enzymatic step creates a direct link between the two pathways.

Furthermore, there is evidence of reciprocal regulation and interaction. Reduced folates, such as 5-methyltetrahydrofolate (5-CH3-H4-folate), can participate in the non-enzymatic regeneration of BH4 from its oxidized form, quinonoid dihydrobiopterin (q-BH2), highlighting the antioxidant properties of folates in protecting the labile BH4 cofactor. nih.govxiahepublishing.com This interplay is crucial for maintaining cellular redox balance and supporting the function of BH4-dependent enzymes like nitric oxide synthase. xiahepublishing.com The folate and pterin pathways are both integral to one-carbon metabolism, which provides single-carbon units for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine), essential processes for cell proliferation and maintenance. nih.govreactome.orgproteopedia.orgresearchgate.netresearchgate.net

Implications of Dihydroneopterin Triphosphate Metabolism in Biological Systems

Significance in Neurotransmitter Biosynthesis (e.g., Catecholamines, Serotonin, Nitric Oxide)

The primary significance of dihydroneopterin triphosphate lies in its role as a precursor to tetrahydrobiopterin (B1682763) (BH4). BH4 is an indispensable cofactor for the aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the synthesis of several key neurotransmitters.

Catecholamines (Dopamine, Norepinephrine, and Epinephrine): The synthesis of catecholamines begins with the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by tyrosine hydroxylase. This enzymatic step is absolutely dependent on BH4 as a cofactor. A deficiency in BH4, stemming from disruptions in the metabolic pathway involving this compound, can lead to a systemic depletion of dopamine (B1211576), norepinephrine, and epinephrine. medlink.com

Serotonin: Similarly, the biosynthesis of serotonin (5-hydroxytryptamine) is initiated by the conversion of L-tryptophan to 5-hydroxytryptophan, a reaction catalyzed by tryptophan hydroxylase. This enzyme also requires BH4 to be active. Insufficient BH4 levels can, therefore, impair serotonin production, impacting mood, sleep, and various other physiological functions.

Nitric Oxide: this compound metabolism is also crucial for the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. All isoforms of nitric oxide synthase (NOS) require BH4 as a cofactor to catalyze the conversion of L-arginine to nitric oxide. medlink.com

The central role of this compound as a precursor to the essential cofactor BH4 is summarized in the table below.

NeurotransmitterRate-Limiting EnzymeBH4-Dependent Step
DopamineTyrosine HydroxylaseL-Tyrosine → L-DOPA
NorepinephrineTyrosine HydroxylaseL-Tyrosine → L-DOPA
EpinephrineTyrosine HydroxylaseL-Tyrosine → L-DOPA
SerotoninTryptophan HydroxylaseL-Tryptophan → 5-Hydroxytryptophan
Nitric OxideNitric Oxide SynthaseL-Arginine → Nitric Oxide

Role in Amino Acid Hydroxylation Processes (e.g., Phenylalanine, Tyrosine, Tryptophan)

The function of this compound in neurotransmitter synthesis is intrinsically linked to its role in the hydroxylation of aromatic amino acids. The synthesis of BH4 from this compound provides the necessary cofactor for the enzymes that hydroxylate phenylalanine, tyrosine, and tryptophan.

Phenylalanine Hydroxylation: Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine. This reaction is the primary route for phenylalanine catabolism and is dependent on BH4. A disruption in this pathway can lead to the accumulation of phenylalanine in the blood, a condition known as hyperphenylalaninemia.

Tyrosine Hydroxylation: As mentioned previously, tyrosine hydroxylase utilizes BH4 to convert L-tyrosine into L-DOPA, the precursor for dopamine and other catecholamines.

Tryptophan Hydroxylation: Tryptophan hydroxylase requires BH4 to hydroxylate L-tryptophan to 5-hydroxytryptophan, the initial step in serotonin synthesis.

The table below outlines the key amino acid hydroxylation reactions dependent on the metabolic pathway of this compound.

Amino AcidEnzymeProduct
PhenylalaninePhenylalanine HydroxylaseTyrosine
TyrosineTyrosine HydroxylaseL-DOPA
TryptophanTryptophan Hydroxylase5-Hydroxytryptophan

Association with Cellular Redox Homeostasis (e.g., Antioxidant Role of Dihydroneopterin)

Beyond its role as a precursor to a vital enzymatic cofactor, the metabolic pathway of this compound is also involved in maintaining cellular redox homeostasis. 7,8-dihydroneopterin (B1664191), a dephosphorylated derivative of this compound, has been shown to possess potent antioxidant properties. nih.govmdpi.comuq.edu.au It can act as a scavenger of free radicals, including peroxyl and hydroxyl radicals, thereby protecting cells from oxidative damage. nih.gov This antioxidant activity may be particularly important in inflammatory conditions where there is an overproduction of reactive oxygen species. uq.edu.au

Furthermore, tetrahydrobiopterin (BH4) itself plays a role in redox balance. It is a crucial factor for the coupling of nitric oxide synthase (NOS). In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide radicals instead of nitric oxide, contributing to oxidative stress. nih.gov Thus, the proper metabolism of this compound is essential for both the direct antioxidant effects of its derivatives and for preventing the generation of reactive oxygen species by key enzymes.

This compound as a Biomarker Precursor in Immune Response (e.g., Neopterin)

This compound is a direct precursor to neopterin (B1670844), a well-established biomarker of cellular immune activation. amegroups.orgnih.govnih.govcreative-diagnostics.comtecan.com In humans and other primates, immune stimulation, particularly by interferon-gamma (IFN-γ), leads to the strong induction of GTP cyclohydrolase I in monocytes and macrophages. nih.govamegroups.org This results in an increased production of this compound from GTP. nih.govamegroups.orgresearchgate.netresearchgate.net

However, in these cells, the activity of the subsequent enzyme in the BH4 synthesis pathway, 6-pyruvoyltetrahydropterin synthase, is relatively low and not induced by IFN-γ. nih.govnih.gov This enzymatic bottleneck leads to the accumulation of this compound, which is then dephosphorylated to 7,8-dihydroneopterin. nih.govresearchgate.net 7,8-dihydroneopterin is subsequently oxidized non-enzymatically to neopterin, which is then released into body fluids such as blood and urine. nih.govresearchgate.net

Elevated levels of neopterin are found in a wide range of conditions associated with the activation of the cellular immune system, including:

Viral and bacterial infections amegroups.orgnih.gov

Autoimmune diseases amegroups.orgtecan.com

Malignant tumors amegroups.orgnih.govnih.gov

Allograft rejection tecan.com

Therefore, the measurement of neopterin provides a valuable tool for monitoring the activity of the cellular immune response, with this compound being the pivotal metabolic precursor in this process.

Dysregulation of this compound Pathways in Disease Mechanisms

Given the critical roles of its metabolic products, it is not surprising that the dysregulation of this compound pathways is implicated in several disease mechanisms, particularly inherited metabolic disorders and neurological conditions.

Inherited defects in the enzymes responsible for the synthesis of BH4 from this compound lead to a group of rare genetic disorders known as BH4 deficiencies. medlink.comorpha.netrarediseases.orgmedscape.com These disorders are typically inherited in an autosomal recessive manner. medscape.comyoutube.com

One of the most common forms of BH4 deficiency is caused by mutations in the gene for 6-pyruvoyltetrahydropterin synthase (PTPS), the enzyme that converts this compound to the next intermediate in the pathway. medlink.comrarediseases.orgmedscape.comnih.gov A deficiency in PTPS leads to:

Hyperphenylalaninemia: Due to the lack of the BH4 cofactor for phenylalanine hydroxylase, phenylalanine cannot be efficiently converted to tyrosine, leading to its accumulation in the blood. rarediseases.orgnih.gov

Neurotransmitter Deficiency: The lack of BH4 also impairs the function of tyrosine hydroxylase and tryptophan hydroxylase, resulting in a severe deficiency of dopamine, serotonin, and other catecholamines. medlink.comorpha.net

Without early diagnosis and treatment, these deficiencies can lead to progressive neurological damage, intellectual disability, movement disorders, and seizures. medlink.comrarediseases.orgnih.govresearchgate.netproquest.com

The neurological consequences of dysregulated this compound metabolism are profound due to the resulting deficiency in essential neurotransmitters. nih.govresearchgate.netproquest.com In addition to the severe encephalopathy seen in untreated inherited BH4 deficiencies, abnormalities in pterin (B48896) metabolism have been linked to a spectrum of neurological disorders.

Patients with BH4 deficiencies can present with a range of symptoms including:

Truncal hypotonia (low muscle tone) medlink.com

Movement disorders such as dystonia and chorea medlink.com

Progressive developmental impairment nih.gov

Seizures nih.gov

Microcephaly nih.gov

Even in cases where hyperphenylalaninemia is controlled through diet, the underlying neurotransmitter deficiency must be addressed to prevent severe neurological complications. zaslavsky.com.ua This highlights the critical importance of the metabolic pathway downstream of this compound for normal brain function. The diagnosis of these disorders often involves the analysis of pterin metabolites, such as neopterin and biopterin (B10759762), in urine and cerebrospinal fluid. medlink.comnih.gov

Contributions to Inflammatory Processes and Oxidative Stress

This compound is intrinsically linked to cellular immune activation and the subsequent biochemical sequelae of inflammation and oxidative stress. Its metabolic pathway is initiated in specific immune cells, most notably macrophages, upon stimulation by pro-inflammatory cytokines like interferon-gamma (IFN-γ). researchgate.netnih.govmdpi.com This stimulation upregulates the enzyme GTP cyclohydrolase I, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) into 7,8-dihydroneopterin triphosphate. researchgate.netnih.govmdpi.com

In primate macrophages, the pathway largely terminates at this stage, leading to the accumulation of 7,8-dihydroneopterin triphosphate. mdpi.comresearchgate.net This intermediate is then dephosphorylated by non-specific phosphatases to yield 7,8-dihydroneopterin. researchgate.netnih.gov The significance of this process lies in the potent antioxidant properties of 7,8-dihydroneopterin. nih.govmdpi.com It is a powerful radical-scavenging and chain-breaking antioxidant, capable of inhibiting the oxidation of lipids and proteins. nih.gov For instance, it has been shown to be more effective than α-tocopherol at scavenging lipid peroxyl radicals during low-density lipoprotein (LDL) oxidation. nih.govmdpi.com The generation of 7,8-dihydroneopterin within the highly oxidizing environment of an inflammatory site is thought to be a self-protective mechanism for the macrophage. nih.gov

Table 1: Roles of this compound Metabolites in Inflammation and Oxidative Stress

Metabolite Precursor Key Role in Inflammation/Oxidative Stress Research Finding
7,8-Dihydroneopterin triphosphate Guanosine triphosphate (GTP) Central intermediate in the IFN-γ stimulated pteridine (B1203161) pathway. Synthesized via GTP cyclohydrolase I in activated macrophages. researchgate.netnih.govmdpi.com
7,8-Dihydroneopterin 7,8-Dihydroneopterin triphosphate Potent antioxidant, protects cells from oxidative damage. Scavenges peroxyl and hydroxyl radicals, inhibiting lipid and protein peroxidation. nih.govcanterbury.ac.nz
Neopterin 7,8-Dihydroneopterin Stable marker of cellular immune activation and oxidative stress. Formed by the oxidation of 7,8-dihydroneopterin by reactive oxygen species. researchgate.netnih.govnih.gov

Roles in Microbial Pathogenesis and Folate Dependence

In contrast to its role in the primate immune response, this compound is a critical and indispensable intermediate in the de novo folate (vitamin B9) biosynthesis pathway in a wide range of bacteria, protozoa, and lower eukaryotes. nih.gov Folates are essential coenzymes required for the synthesis of nucleic acids (purines and thymidine) and certain amino acids, making them vital for microbial growth, replication, and survival. nih.govoregonstate.edu Since these microbes cannot acquire folate from their environment, they are entirely dependent on their own synthetic machinery. nih.gov

The microbial folate pathway begins with GTP, which is converted to 7,8-dihydroneopterin triphosphate by the enzyme GTP cyclohydrolase I (encoded by the folE gene). nih.gov The subsequent step involves the removal of pyrophosphate from 7,8-dihydroneopterin triphosphate to yield 7,8-dihydroneopterin monophosphate or, in some cases, directly to 7,8-dihydroneopterin. nih.govnih.govresearchgate.net This crucial pyrophosphatase step is catalyzed by enzymes from the Nudix hydrolase superfamily in bacteria like Escherichia coli (encoded by the nudB gene). nih.govnih.govresearchgate.net The reaction is a committed step in the synthesis of the pterin portion of folate. nih.gov Further enzymatic reactions convert 7,8-dihydroneopterin into dihydrofolate, the precursor for all biologically active tetrahydrofolate coenzymes. nih.gov

The absolute reliance of many pathogenic microbes on this pathway for folate synthesis makes it an attractive target for the development of antimicrobial agents. nih.gov Humans lack the enzymes for de novo folate synthesis and instead obtain this vitamin from their diet. This fundamental metabolic difference allows for the selective targeting of microbial folate production without affecting the host. The enzymes that metabolize this compound, such as this compound pyrophosphatase, represent potential targets for novel antibiotics. nih.govnih.gov The structural diversity of these enzymes across different bacterial species may even allow for the design of narrow-spectrum inhibitors. asm.org Therefore, the metabolism of this compound is a key aspect of the folate dependence that underpins the pathogenesis of many microbial infections.

Table 2: this compound in the Microbial Folate Biosynthesis Pathway

Step Substrate Enzyme Product Significance in Microbes
1 Guanosine triphosphate (GTP) GTP cyclohydrolase I (FolE) 7,8-Dihydroneopterin triphosphate Initiates the de novo synthesis of the pterin core of folate. nih.gov
2 7,8-Dihydroneopterin triphosphate This compound pyrophosphatase (e.g., Nudix hydrolase) 7,8-Dihydroneopterin monophosphate A committed and essential step for continuing the folate synthesis pathway. nih.govnih.gov
3 7,8-Dihydroneopterin Dihydroneopterin aldolase (B8822740) (FolB) 6-Hydroxymethyl-7,8-dihydropterin (B3263101) Further modifies the pterin molecule for eventual coupling with p-aminobenzoic acid. nih.govresearchgate.net

Advanced Research Methodologies and Experimental Approaches

Enzymatic Synthesis and Purification of Dihydroneopterin Triphosphate and Intermediates

The enzymatic synthesis of this compound (DHNTP) is a cornerstone for its detailed study, providing a biologically relevant isomer. This process typically begins with Guanosine (B1672433) triphosphate (GTP) and is catalyzed by the enzyme GTP cyclohydrolase I. This enzyme facilitates the conversion of GTP to 7,8-Dihydroneopterin (B1664191) triphosphate.

Purification of the enzymatically synthesized DHNTP is crucial to remove cofactors, substrates, and other proteins. A common purification strategy involves several chromatography steps. For instance, the enzyme catalyzing the epimerization of DHNTP in Escherichia coli was purified approximately 10,000-fold using a multi-step process. nih.gov Anion-exchange chromatography is often employed to separate the negatively charged DHNTP from other components. Further purification can be achieved through size-exclusion chromatography to isolate the compound based on its molecular weight. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).

Isotope-labeled DHNTP is an invaluable tool for metabolic flux analysis and as an internal standard in quantitative mass spectrometry. A method for preparing isotope-labeled DHNTP with high specific activity has been developed using a sequence of enzymatic reactions starting from isotopically labeled D-glucose. researchgate.net For example, to introduce a tritium (B154650) (³H) label at the C-1' and C-2' positions, labeled glucose is first enzymatically converted to ribose 5-phosphate. researchgate.net This is subsequently used to produce Guanosine monophosphate (GMP), which then enters the pathway for DHNTP synthesis. researchgate.net This enzymatic approach allows for the introduction of isotopes like ³H or ¹⁴C at various positions within the molecule with high specificity. researchgate.net

Quantitative Analysis of this compound and its Metabolites

The quantification of DHNTP and its related metabolites is essential for understanding its role in various biological pathways. Highly sensitive and specific analytical techniques are required for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pteridines, including DHNTP and its metabolites. nih.gov Reversed-phase HPLC, often using a C18 column, is a common approach. nih.gov The separation of pterins can be achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier like methanol. nih.gov

Detection is typically performed using fluorescence, as pteridines exhibit natural fluorescence. For analysis, an excitation wavelength of around 356 nm and an emission wavelength of approximately 450 nm are commonly used. nih.gov For compounds that are not naturally fluorescent or for enhanced sensitivity, a post-column derivatization step can be employed. The quantitative analysis relies on comparing the peak areas of the analytes to those of known standards.

A sample HPLC method for pterin (B48896) analysis is detailed in the table below.

ParameterValue
Column C18 Reverse Phase (250 x 4.6 mm, 5-µm particle size)
Mobile Phase A 25 mM Sodium Acetate buffer, pH 6.0
Mobile Phase B Methanol
Gradient 5% B for 5 min, then linear gradient to 55% B over 20 min
Flow Rate 1.0 ml/min
Detection Fluorescence (Excitation: 356 nm, Emission: 450 nm)

This table represents a typical HPLC method for pterin analysis and may require optimization for specific applications. nih.gov

Mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC-MS) is a powerful tool for metabolomics, enabling the comprehensive analysis of metabolites in a biological sample. researchgate.net This approach offers high sensitivity and specificity for the identification and quantification of DHNTP and other intermediates in its metabolic pathway. researchgate.netresearchgate.net High-resolution mass spectrometry can provide accurate mass measurements, which aids in the confident identification of compounds. waters.com

Tandem mass spectrometry (MS/MS) is used for structural elucidation and to enhance specificity. In a typical workflow, the parent ion corresponding to the metabolite of interest is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern can serve as a fingerprint for the compound. For pathway profiling, researchers can monitor the levels of multiple metabolites simultaneously to understand how the pathway is affected under different conditions.

Biochemical Characterization of this compound-Modifying Enzymes

Understanding the enzymes that metabolize DHNTP is crucial for comprehending its biological function. This involves purifying these enzymes and studying their kinetic properties.

The purification of DHNTP-modifying enzymes, such as dihydroneopterin aldolase (B8822740), is the first step in their biochemical characterization. wikipedia.org Purification protocols often involve multiple steps of chromatography, including affinity, ion-exchange, and size-exclusion chromatography, to achieve a high degree of purity. nih.gov

Once purified, the kinetic parameters of the enzyme are determined. These include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

The effect of pH on enzyme activity is also a critical aspect of characterization. Most enzymes have an optimal pH at which their activity is highest. worthington-biochem.com Determining the pH optimum helps in understanding the enzyme's catalytic mechanism and its physiological role.

Below is a table summarizing the kinetic properties of Dihydroneopterin Aldolase (DHNA) from different organisms.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
Methanocaldococcus jannaschii7,8-DihydroneopterinN/A0.07 (at room temp)>10⁵ (at 70°C)N/A
Staphylococcus aureus7,8-DihydroneopterinN/AN/AN/AN/A
Escherichia coli7,8-DihydroneopterinN/AN/AN/AN/A

Data for Km, kcat, and optimal pH for S. aureus and E. coli DHNA were not explicitly found in the provided search results, hence marked as N/A. The turnover number for M. jannaschii DHNA at room temperature is comparable to that of bacterial DHNAs. nih.gov

Substrate Specificity Profiling

The substrate specificity of enzymes that metabolize this compound (DHNTP) and its derivatives has been a key area of investigation to understand their precise biological roles. Studies have revealed distinct substrate preferences among these enzymes.

Dihydroneopterin aldolase, for instance, exhibits a degree of flexibility. It can utilize both L-threo-dihydroneopterin and D-erythro-dihydroneopterin as substrates for the synthesis of 6-hydroxymethyl-7,8-dihydropterin (B3263101). Furthermore, this enzyme is capable of catalyzing the epimerization of the 2'-carbon of both dihydroneopterin and dihydromonapterin. However, it is noteworthy that dihydroneopterin aldolase is unable to use this compound as a substrate, indicating a specificity for the non-phosphorylated forms of dihydroneopterin.

In contrast, this compound epimerase demonstrates a clear specificity for the phosphorylated substrate. This enzyme catalyzes the epimerization of the 2'-carbon of the triphosphates of both dihydroneopterin and dihydromonapterin. Research has shown that the epimerase exhibits little to no activity on the monophosphate or the non-phosphorylated forms of dihydroneopterin, highlighting the critical role of the triphosphate group for substrate recognition and enzymatic activity. nih.gov

Another key enzyme in the pathway, 6-pyruvoyltetrahydropterin synthase (PTPS), specifically acts on 7,8-dihydroneopterin triphosphate to convert it into 6-pyruvoyltetrahydropterin. wikipedia.org The strict substrate requirement of these enzymes ensures the fidelity of the biosynthetic pathways for essential cofactors like tetrahydrobiopterin (B1682763) and folate.

Table 1: Substrate Specificity of Enzymes in the this compound Pathway

EnzymeSubstrate(s)Inactive Substrate(s)
Dihydroneopterin AldolaseL-threo-dihydroneopterin, D-erythro-dihydroneopterin, DihydromonapterinThis compound
This compound EpimeraseThis compound, Dihydromonapterin triphosphateDihydroneopterin monophosphate, Dihydroneopterin
6-Pyruvoyltetrahydropterin Synthase7,8-Dihydroneopterin triphosphateNot specified in the provided context

Analysis of Cofactor Requirements and Inhibitor Effects

The catalytic activity of enzymes that utilize this compound is often dependent on the presence of specific cofactors. For example, 6-pyruvoyltetrahydropterin synthase (PTPS) contains a transition metal binding site, and it has been established that Zn(II) is essential for its enzymatic activity. wikipedia.org The zinc ion is coordinated by three histidine residues within the active site and is believed to play a crucial role in substrate binding and catalysis. Similarly, D-erythro-dihydroneopterin triphosphate 2'-epimerase requires a divalent cation for its maximal activity, with Mg2+ or Mn2+ being the most effective. nih.gov

The study of inhibitor effects provides valuable insights into enzyme mechanisms and can lead to the development of therapeutic agents. While specific inhibitors that directly target enzymes utilizing this compound are not extensively documented in the provided search results, research on related enzymes in the tetrahydrobiopterin biosynthesis pathway offers some insights. For instance, folate antagonists such as methotrexate (B535133) can interfere with the salvage pathway of tetrahydrobiopterin synthesis. wikipedia.org This suggests that targeting nucleotide binding sites could be a viable strategy for inhibiting enzymes that process DHNTP. Further research is needed to identify and characterize specific inhibitors of 6-pyruvoyltetrahydropterin synthase and this compound epimerase to fully understand their regulatory mechanisms and therapeutic potential.

Structural Determination Techniques

X-Ray Crystallography for Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes that bind this compound, providing atomic-level details of their active sites and catalytic mechanisms. The crystal structure of 6-pyruvoyltetrahydropterin synthase (PTPS) has been solved, revealing a hexameric assembly of identical subunits. wikipedia.orgembopress.org The structure of a mutant of E. coli CTP synthase, a homolog of PTPS, has been determined in a complex with the substrate analog sepiapterin (B94604) at a resolution of 2.5 Å. rcsb.org This complex structure has provided valuable insights into substrate binding, showing that two specific residues, Trp51 and Phe55, which are not present in mammalian PTPS, are involved in stacking interactions with the bound ligand. rcsb.org

The crystal structure of this compound epimerase from Escherichia coli has also been determined at a resolution of 2.9 Å. nih.gov The enzyme forms a homo-octamer with a torus-shaped, D4 symmetric architecture. nih.gov The structure revealed that the folding topology, quaternary structure, and amino acid sequence of the epimerase are similar to those of dihydroneopterin aldolase. nih.gov These crystallographic studies have been fundamental in understanding the structure-function relationships of these enzymes and provide a basis for the rational design of specific inhibitors.

Cryo-Electron Microscopy for Large Enzyme Assemblies

While X-ray crystallography is a powerful technique for determining the structures of individual enzymes and their complexes with small molecules, cryo-electron microscopy (cryo-EM) is particularly well-suited for studying large, dynamic macromolecular assemblies. However, based on the provided search results, there is no specific information available on the application of cryo-EM to study large enzyme assemblies directly involving this compound. The tetrahydrobiopterin biosynthesis pathway involves a series of enzymes that may form transient or stable complexes to facilitate substrate channeling. Future cryo-EM studies could potentially capture the architecture of such multi-enzyme complexes, providing a more comprehensive understanding of the spatial organization and regulation of this vital metabolic pathway.

Molecular Biology and Genetic Manipulation

Gene Cloning, Expression, and Protein Purification

Molecular biology and genetic manipulation techniques have been pivotal in the study of enzymes that metabolize this compound, enabling the production of large quantities of pure protein for biochemical and structural characterization.

The gene encoding this compound epimerase from Escherichia coli has been successfully cloned, sequenced, and expressed. nih.gov The enzyme was purified approximately 10,000-fold from the cell extract of E. coli. nih.gov This work allowed for the detailed characterization of the enzyme's properties and function.

Similarly, the cDNA for human 6-pyruvoyltetrahydropterin synthase (PTPS) has been cloned from a human liver cDNA library. nih.gov The coding region of the PTPS gene was found to contain 145 amino acids. nih.gov The human PTPS cDNA has been expressed in E. coli, and the recombinant enzyme was shown to be active and immunoreactive with antibodies against the native rat liver PTPS. nih.gov In another study, human PTPS was expressed as a fusion protein with maltose-binding protein in E. coli, which facilitated its purification through affinity chromatography. nih.gov Following purification, the fusion protein was cleaved by factor Xa to yield the active PTPS enzyme. nih.gov These molecular biology approaches have been fundamental in advancing our understanding of the enzymes involved in this compound metabolism.

Site-Directed Mutagenesis for Functional Residue Analysis

Site-directed mutagenesis is a cornerstone technique for probing the structure-function relationships of enzymes involved in this compound metabolism. By systematically replacing specific amino acid residues within an enzyme's active site, researchers can identify their precise roles in substrate binding and catalysis.

One of the primary enzymes in this pathway, GTP cyclohydrolase I (GTPCH-I), which catalyzes the conversion of GTP to this compound, has been a subject of such studies. Mutagenesis of conserved cysteine and histidine residues (Cys110, His112, His113, and Cys181 in E. coli) that coordinate a catalytic zinc ion results in catalytically inactive proteins. nih.gov This demonstrates the essential role of the zinc center in the hydrolysis of the formamide (B127407) motif during the reaction sequence. nih.gov Furthermore, mutation of the highly conserved Glu152 residue, which anchors the GTP substrate through hydrogen bonding, also abrogates enzyme activity, highlighting its critical function in substrate recognition. nih.gov

Similarly, dihydroneopterin aldolase (DHNA), which acts on a downstream product of this compound metabolism, has been extensively studied using this method. In Staphylococcus aureus and Escherichia coli, four active site residues are conserved (E22, Y54, E74, and K100 in S. aureus). nih.govnih.gov Mutagenesis studies revealed distinct roles for these residues. For instance, mutating E74 in S. aureus (E73 in E. coli) significantly impairs substrate binding, increasing the dissociation constant (Kd) by over 100-fold, while having a minor effect on the catalytic rate (kcat). nih.gov Conversely, mutating E22 and K100 dramatically reduces the catalytic rate by factors of up to 2 x 10^4 but has a lesser impact on substrate binding. nih.gov These findings suggest that some residues are primarily involved in anchoring the substrate, while others are directly involved in the chemical steps of catalysis. nih.gov A particularly striking finding was that replacing the conserved tyrosine (Y54) with phenylalanine converted the aldolase into a cofactor-independent oxygenase, completely altering its enzymatic function. researchgate.net

EnzymeOrganismResidue MutatedObserved EffectReference
GTP Cyclohydrolase IE. coliCys110, His112, His113, Cys181Loss of catalytic activity; reduced zinc binding nih.gov
GTP Cyclohydrolase IE. coliGlu152Loss of catalytic activity; impaired GTP binding nih.gov
Dihydroneopterin Aldolase (DHNA)S. aureusE74A>100-fold increase in Kd (impaired binding), minor effect on kcat nih.gov
Dihydroneopterin Aldolase (DHNA)S. aureusE22A / K100A1.3-2 x 10^4-fold decrease in kcat (impaired catalysis), minor effect on Kd nih.gov
Dihydroneopterin Aldolase (DHNA)S. aureusY54FEnzyme function changed from aldolase to oxygenase researchgate.net

Gene Knockout and Complementation Studies in Model Organisms

Gene knockout and complementation studies in model organisms like Escherichia coli are powerful tools to confirm the physiological role of genes involved in the this compound pathway. By deleting a specific gene (knockout), researchers can observe the resulting phenotype, such as a reduction in folate synthesis. Subsequently, introducing the gene back into the organism on a plasmid (complementation) should restore the original phenotype, confirming the gene's function.

A clear example of this is the study of the E. coli orf17 gene product, a Nudix hydrolase. Researchers hypothesized that this enzyme was responsible for the pyrophosphatase activity that converts this compound to its monophosphate form, a key step in the folate biosynthesis pathway. nih.gov To test this, a knockout strain of E. coli lacking this gene was created. The knockout mutant exhibited a significant reduction in folate synthesis. nih.gov This folate deficiency was fully reversed when the cells were transformed with a plasmid carrying the wild-type gene. nih.gov This knockout and complementation experiment provided definitive in vivo evidence that the gene product, this compound pyrophosphatase, is a crucial enzyme in the folate pathway. nih.gov Such studies are essential for validating the function of enzymes identified through biochemical means and for understanding their importance within the broader metabolic network of the organism.

Mechanistic Elucidation Techniques

To understand the precise sequence of events during an enzymatic reaction, including the speed of each step and the identity of transient molecules, specialized biophysical techniques are employed.

Quenched Flow and Stopped Flow Spectroscopy for Reaction Kinetics

Quenched flow and stopped flow spectroscopy are rapid-mixing techniques that allow researchers to study pre-steady-state enzyme kinetics on a millisecond timescale, providing a detailed view of the catalytic cycle. photophysics.comdu.ac.in These methods are ideal for complex reactions like the conversion of GTP to this compound by GTP cyclohydrolase I, which involves multiple intermediates. acs.orgnih.gov

In a stopped-flow experiment, solutions of the enzyme (GTP cyclohydrolase I) and the substrate (GTP) are rapidly mixed, and the reaction is monitored continuously by measuring changes in UV-visible absorbance over time. acs.orgnih.gov The complex spectral changes observed indicated a multi-step process. Analysis of this data for the E. coli enzyme revealed at least six distinct, unimolecular reaction steps, allowing for the calculation of rate constants for each phase of the reaction. acs.org

Quenched-flow techniques complement this by allowing the chemical analysis of the reaction mixture at specific time points. The reaction is started by mixing the enzyme and substrate and then stopped (quenched) after a precise, short interval by adding a chemical agent like an acid. researchgate.net The quenched mixture can then be analyzed using methods like High-Performance Liquid Chromatography (HPLC) to quantify the amounts of substrate, intermediates, and products. Quenched-flow analysis of GTP cyclohydrolase I confirmed that the formation of formate (B1220265) occurs at a much faster rate than the formation of the final this compound product, indicating that the rate-limiting step occurs late in the reaction sequence. acs.orgresearchgate.net

TechniqueEnzyme StudiedKey FindingReference
Stopped-Flow SpectroscopyGTP Cyclohydrolase IIdentified six significant, linearly independent optical processes, indicating a multi-step reaction. acs.orgnih.gov
Quenched-Flow with HPLCGTP Cyclohydrolase IDemonstrated that formate release is significantly faster than this compound formation. acs.orgresearchgate.net
Pre-steady-state analysisGTP Cyclohydrolase IThe rate-limiting step of the reaction occurs relatively late in the catalytic sequence. acs.org

Nuclear Magnetic Resonance (NMR) for Intermediate Identification and Mechanism Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of molecules in solution, making it invaluable for identifying reaction intermediates and probing enzymatic mechanisms at an atomic level.

NMR studies have been instrumental in elucidating the mechanism of GTP cyclohydrolase I. By using GTP isotopically labeled with ¹³C and ²H as a substrate, researchers could track the fate of specific atoms throughout the reaction. nih.gov Multinuclear NMR experiments showed that the conversion of this compound to a downstream intermediate, 6-pyruvoyl tetrahydropterin (B86495), involves the complete removal of the 1' and 2' hydrogens from the this compound side chain. nih.gov Furthermore, ¹H-NMR spectroscopy was used to follow the conversion of this compound by 6-pyruvoyl tetrahydropterin synthase in real-time. nih.gov The resulting spectra provided unequivocal evidence for the formation of a tetrahydropterin system and confirmed the proposed structure of 6-pyruvoyl tetrahydropterin as a key intermediate in the biosynthesis of tetrahydrobiopterin. nih.gov These studies demonstrate the power of NMR to provide detailed structural information on transient species that are difficult to isolate and characterize by other means.

Computational Approaches

In conjunction with experimental techniques, computational methods provide powerful predictive tools for understanding enzyme-ligand interactions and accelerating the discovery of new therapeutic agents.

Molecular Docking and Virtual Screening for Enzyme Inhibitor Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as an enzyme) to form a stable complex. researchgate.net Virtual screening leverages this approach by computationally docking large libraries of compounds into the active site of a target enzyme to identify potential inhibitors. nih.govnih.gov

This strategy has been applied to enzymes in the this compound pathway, such as GTP cyclohydrolase I, which is a target for managing inflammatory conditions and neuropathic pain. nih.govnih.gov In one such study, a library of over 7,000 approved drugs and natural compounds was virtually screened against the human GTPCH1 enzyme. nih.gov A multi-tiered docking protocol identified several molecules with high predicted binding affinity. Further analysis of the docking poses revealed specific interactions with key residues in the binding pocket, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibition. nih.gov

Similarly, high-throughput screening combined with structure-based design has been used to discover potent inhibitors of dihydroneopterin aldolase (DHNA). acs.org An initial screen of a random compound library using X-ray crystallography identified several low-affinity leads. Analysis of how these initial hits bound to the enzyme guided the design of a focused library of related compounds, which were then screened using traditional enzyme assays. This structure-guided approach led to the identification of potent inhibitors with submicromolar IC₅₀ values. acs.org These computational and structure-based methods significantly streamline the drug discovery process, allowing for the rapid identification and optimization of lead compounds.

Molecular Dynamics Simulations for Protein Conformational Changes

Molecular dynamics (MD) simulations have emerged as a powerful computational methodology to investigate the intricate dance of atoms and molecules, providing profound insights into the conformational dynamics of proteins upon ligand binding. In the context of this compound (DHNTP), MD simulations offer a virtual microscope to observe how this crucial metabolite interacts with its target enzymes and induces specific conformational changes that are central to their biological function. These simulations can model the flexibility of both the protein and the ligand, capturing the dynamic nature of their interaction, which is often missed by static experimental techniques. researchgate.netnih.gov

The binding of a ligand like DHNTP to an enzyme's active site is not a simple lock-and-key event but rather a dynamic process of mutual adaptation, often referred to as "induced fit." MD simulations can elucidate the energetic landscape of this process, revealing the transition pathways from the unbound (apo) to the bound (holo) state of the protein. By calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and side chains over the simulation trajectory, researchers can identify regions of the protein that gain or lose flexibility upon DHNTP binding. For instance, in enzymes of the folate biosynthesis pathway, such as Dihydrofolate Reductase, MD simulations have been instrumental in characterizing the conformational plasticity essential for its activity. nih.gov

Furthermore, MD simulations can provide detailed information about the specific non-covalent interactions that stabilize the protein-DHNTP complex. These include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic contacts. By analyzing the time evolution of these interactions, it is possible to identify key amino acid residues that are critical for the recognition and binding of DHNTP. This information is invaluable for understanding the molecular basis of enzyme catalysis and for the rational design of inhibitors that could target these enzymes. Computational studies on 6-Pyruvoyl tetrahydropterin Synthase (PTPS), the enzyme that catalyzes the conversion of DHNTP, have utilized molecular docking and MD simulations to identify potential inhibitors. nih.gov

The following table summarizes key parameters and findings from hypothetical MD simulations of DHNTP binding to a target enzyme, illustrating the type of data that can be generated.

Simulation ParameterApo-EnzymeHolo-Enzyme (with DHNTP)Interpretation
RMSD of Backbone (Å) 2.5 ± 0.31.8 ± 0.2Increased stability upon DHNTP binding.
RMSF of Active Site Loop (Å) 3.1 ± 0.51.2 ± 0.3Loop closure and stabilization upon ligand binding.
Radius of Gyration (Å) 18.2 ± 0.417.9 ± 0.3Compaction of the protein structure.
Key H-bonds with DHNTP N/AArg125, Ser150, Gly151Identification of critical residues for binding.

Comparative Genomics for Evolutionary Relationship Analysis

Comparative genomics provides a powerful framework for understanding the evolutionary history of metabolic pathways, including the biosynthesis of this compound. By comparing the genomes of diverse organisms, from bacteria and archaea to eukaryotes, researchers can trace the origin, diversification, and distribution of the genes and enzymes involved in DHNTP synthesis. This approach sheds light on the evolutionary pressures that have shaped this fundamental pathway and reveals fascinating instances of convergent and divergent evolution. researchgate.netresearchgate.net

The folate biosynthesis pathway, in which DHNTP is a key intermediate, is an ancient and highly conserved metabolic route essential for the synthesis of nucleic acids and amino acids. researchgate.netnih.gov Comparative genomic analyses have revealed that the core set of enzymes in this pathway is present across all three domains of life, indicating its early emergence in the last universal common ancestor (LUCA). However, the organization and regulation of the genes encoding these enzymes can vary significantly between different lineages. researchgate.net

Phylogenetic analysis of the genes involved in DHNTP synthesis, such as GTP cyclohydrolase I and 6-pyruvoyltetrahydropterin synthase (PTPS), allows for the reconstruction of their evolutionary relationships. These analyses often reveal gene duplication events, horizontal gene transfer, and gene fusions that have contributed to the evolution of this pathway. For example, in some bacteria, a paralog of PTPS, designated PTPS-III, has been shown to functionally replace another enzyme in the pathway, dihydroneopterin aldolase (FolB). researchgate.net This finding, derived from comparative genomic evidence, highlights the modularity and evolutionary adaptability of metabolic pathways. researchgate.net

The table below presents a simplified overview of the distribution of key genes in the DHNTP biosynthesis pathway across different taxa, as inferred from comparative genomic studies.

GeneEnzymeBacteriaArchaeaEukarya (e.g., Plants)Evolutionary Implication
folEGTP cyclohydrolase IWidespreadWidespreadPresentConserved ancestral gene.
folBDihydroneopterin aldolaseCommonPresentPresentClassical pathway enzyme.
PTPS6-Pyruvoyltetrahydropterin synthaseWidespreadPresentPresentKey enzyme in pterin biosynthesis.
PTPS-IIIPTPS paralogPresent in some lineagesAbsentAbsentFunctional replacement of FolB in certain bacteria. researchgate.net

By integrating phylogenetic data with functional genomic information, researchers can infer the evolutionary trajectory of the DHNTP biosynthesis pathway. This integrated approach not only enhances our fundamental understanding of microbial evolution and metabolism but can also identify potential targets for the development of novel antimicrobial agents that exploit the differences in this essential pathway between pathogens and their hosts. researchgate.netnih.gov

Future Directions in Dihydroneopterin Triphosphate Research

Unraveling Undiscovered Enzymes and Pathways in Pterin (B48896) Metabolism

The biosynthesis of pterins, initiated from guanosine (B1672433) triphosphate (GTP), is a fundamental metabolic pathway. The enzyme GTP cyclohydrolase I (GCH1) catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). researchgate.netreactome.org While the core pathway for the synthesis of folate and biopterin (B10759762) precursors from H₂NTP is well-established, significant questions remain. Future research is focused on identifying novel enzymes and alternative metabolic routes that could diversify pterin metabolism.

For instance, while the conversion of H₂NTP is known to be catalyzed by 6-pyruvoyl-tetrahydropterin synthase (PTPS), evidence from adrenal medulla preparations suggests that tetrahydrobiopterin (B1682763) can be synthesized from H₂NTP via a pathway separate from the one involving sepiapterin (B94604), indicating the potential existence of undiscovered enzymes or alternative routes. nih.gov In some bacteria and archaea, a different family of GTP cyclohydrolase I enzymes (IB family) performs the initial conversion of GTP, but this family is not universally present, suggesting that other, yet-to-be-identified enzymes might fulfill this role in certain organisms. researchgate.net The discovery of non-orthologous displacement in the folate pathway, such as a novel folylglutamate synthase in Chlamydia species, sets a precedent for finding unexpected enzymatic variations. researchgate.net

Furthermore, the complete enzymatic cascade for pterin biosynthesis in some organisms is not fully elucidated. In plants, a nonspecific phosphatase is thought to be involved in dephosphorylating dihydroneopterin phosphate (B84403), but the specific enzyme has not been identified. The exploration of microbial genomes and metabolomes, using techniques like genome mining, presents a promising avenue for discovering these hidden pathways and enzymes, which could reveal new metabolic capabilities and regulatory networks. nih.govnih.govillinois.edu

Elucidating Precise Regulatory Mechanisms of Dihydroneopterin Triphosphate Homeostasis

The cellular concentration of this compound and its downstream products is tightly controlled to meet metabolic demands. GTP cyclohydrolase I (GCH1), the first enzyme in the pathway, is the primary regulatory point for the biosynthesis of tetrahydrobiopterin (BH4). portlandpress.com Its activity is modulated by the GTPCH feedback regulatory protein (GFRP), which can inhibit or stimulate GCH1 activity in response to the levels of BH4 and phenylalanine, respectively. portlandpress.com However, the precise molecular interactions and the full range of factors influencing this feedback loop require deeper investigation.

Future research will likely focus on several key areas:

Transcriptional and Post-Translational Regulation: While it is known that cytokines and hormones can up-regulate GCH1 expression, the specific signaling pathways and transcription factors involved are not fully understood. portlandpress.com Investigating these mechanisms could reveal how pterin synthesis is integrated with cellular stress responses, immune activation, and developmental processes.

Metabolite-Level Control: The homeostasis of phosphate, a component of H₂NTP, is itself under complex regulation involving hormones like parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). researchgate.net Understanding how systemic phosphate homeostasis might influence the local availability of triphosphate precursors for H₂NTP synthesis is an unexplored area.

Enzyme Complexes and Substrate Channeling: Researchers are exploring whether the enzymes of the pterin biosynthesis pathway form multi-enzyme complexes, or "metabolons," to facilitate the efficient transfer of unstable intermediates like H₂NTP. Such complexes could be crucial for preventing the degradation of intermediates and regulating metabolic flux.

Advanced methodologies from systems biology, such as constraint-based modeling and the analysis of gene regulatory networks, will be invaluable in untangling these complex regulatory layers. pageplace.dearxiv.org

Exploring the Full Physiological Spectrum of this compound-Derived Pterins

This compound is the precursor to a wide array of biologically vital pterins, most notably tetrahydrobiopterin (BH4) and the pterin moiety of folate cofactors. researchgate.netnih.gov BH4 is an indispensable cofactor for aromatic amino acid hydroxylases, which are essential for the synthesis of monoamine neurotransmitters (dopamine, serotonin) and the degradation of phenylalanine. researchgate.netmdpi.com It is also crucial for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide, and for alkylglycerol monooxygenase in lipid metabolism. nih.govmdpi.com

The full extent of the physiological roles of these H₂NTP-derived pterins is still an active area of research. Key future directions include:

Redox Regulation: Reduced pterins like BH4 are potent antioxidants, but can also contribute to oxidative stress under certain conditions, such as when NOS becomes "uncoupled" due to insufficient BH4 levels. researchgate.netnih.gov Elucidating the mechanisms by which the balance of reduced and oxidized pterins is maintained and how this balance influences cellular redox state is a critical area of investigation.

Immune Modulation: Metabolites such as neopterin (B1670844), which is derived from H₂NTP, are well-established biomarkers of cellular immune activation. nih.gov However, the direct functional roles of neopterin and other pterins in modulating immune responses are not fully understood.

Novel Pterin-Dependent Processes: Research in organisms like Agrobacterium tumefaciens has identified novel pterins and pterin-dependent regulatory pathways, in this case controlling biofilm formation. nih.gov This suggests that a broader search across different species may uncover previously unknown functions for H₂NTP-derived molecules, expanding their known physiological spectrum.

Development of Novel Therapeutic Strategies Targeting this compound Metabolism in Disease Contexts

Given the central role of H₂NTP and its derivatives in both microbial and human physiology, the pterin metabolic pathway presents numerous opportunities for therapeutic intervention.

Rational Design of Enzyme Inhibitors as Antimicrobial Agents

Many pathogenic microbes, unlike their mammalian hosts, must synthesize their own folates de novo. nih.gov This metabolic dependency makes the folate biosynthesis pathway, which begins with H₂NTP, an attractive target for antimicrobial drug development. Dihydropteroate (B1496061) synthase (DHPS), an enzyme downstream of H₂NTP metabolism, is the target of the long-standing sulfonamide class of antibiotics. wustl.edunih.govmdpi.com

Future research is focused on developing more potent and specific inhibitors:

Novel DHPS Inhibitors: Studies are underway to synthesize and characterize new classes of DHPS inhibitors, such as pterin-sulfa conjugates. wustl.edunih.gov These compounds are designed to act as competitive inhibitors, and structural studies, such as co-crystallography of an inhibitor with Yersinia pestis DHPS, provide a basis for the rational design of next-generation drugs. wustl.edunih.gov

Targeting Other Pathway Enzymes: Other enzymes in the pathway, such as dihydroneopterin aldolase (B8822740) (DHNA), which is absent in mammals, represent promising targets for developing novel antimicrobial agents with high selectivity. nih.gov

Enzyme TargetRationale for TargetingExample Therapeutic Approach
Dihydropteroate Synthase (DHPS) Essential for microbial folate synthesis; not present in humans.Development of pterin-sulfonamide conjugates as competitive inhibitors. wustl.edunih.gov
Dihydroneopterin Aldolase (DHNA) Part of the folate pathway in microorganisms but absent in mammals.Design of specific inhibitors targeting the enzyme's active site. nih.gov
GTP Cyclohydrolase I (GCH1) The initial, rate-limiting step in the pathway.Development of species-specific inhibitors to block pterin synthesis in pathogens.

This table is based on data from the text.

Modulating this compound Pathways for Neurotransmitter Balance

In humans, the H₂NTP-derived cofactor BH4 is rate-limiting for the synthesis of key neurotransmitters, including dopamine (B1211576) and serotonin. researchgate.netnih.gov Deficiencies in BH4 synthesis or regeneration lead to severe neurological disorders. mdpi.comhrsa.gov Consequently, modulating the H₂NTP-to-BH4 pathway is a promising strategy for treating certain neurological and psychiatric conditions.

Future therapeutic avenues include:

Enhancing BH4 Synthesis: For conditions associated with BH4 deficiency, strategies could involve enhancing the activity of the biosynthetic enzymes GCH1 or PTPS. Phytochemicals are being investigated for their ability to modulate the expression and activity of enzymes involved in monoamine neurotransmitter synthesis. nih.gov

Restoring Neurotransmitter Homeostasis: In neurodegenerative and psychiatric disorders where neurotransmitter systems are dysregulated, targeting the BH4 pathway could help restore balance. nih.gov For example, restoring dopaminergic or serotonergic function by ensuring adequate BH4 supply is being explored as a potential therapeutic strategy. nih.govmdpi.com

Integration of Synthetic Biology and Systems Biology Approaches

The complexity of pterin metabolism and its regulation necessitates the use of advanced research paradigms. Systems biology and synthetic biology offer powerful tools to deconstruct and re-engineer these pathways.

Systems Biology utilizes computational and mathematical modeling to understand biological systems as a whole. pageplace.de Genome-scale metabolic models (GSMMs) are already being used to predict metabolic processes and identify essential enzymes in organisms like Chlamydia. researchgate.net Future applications in H₂NTP research include:

Predicting metabolic flux through the pterin pathway under different conditions.

Identifying novel regulatory nodes and potential drug targets through in silico simulations.

Integrating metabolomic, proteomic, and transcriptomic data to build comprehensive models of H₂NTP homeostasis.

Synthetic Biology focuses on the design and construction of new biological parts, devices, and systems. frontiersin.org In the context of H₂NTP metabolism, synthetic biology could be used to:

Construct novel biosynthetic pathways in microbial hosts to produce specific pterin derivatives for research or therapeutic use.

Design and implement synthetic regulatory circuits to control the flow of metabolites through the pterin pathway, allowing for precise manipulation and study.

Develop engineered biosensors that can detect and report on the intracellular concentrations of H₂NTP and related pterins in real-time.

The convergence of these approaches will enable a more profound understanding of this compound metabolism and accelerate the development of novel therapeutic strategies. pageplace.defrontiersin.org

Engineering Synthetic Metabolic Pathways for Pterin Production

The production of pterins, including DHNTP, through traditional chemical synthesis can be complex and inefficient. mdpi.com Metabolic engineering, augmented by the principles of synthetic biology, offers a promising alternative by harnessing the biosynthetic power of microorganisms. lbl.govyoutube.com This approach involves the design and construction of novel metabolic pathways within a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to convert simple carbon sources into valuable compounds like pterins. mdpi.comillinois.edunih.gov

The core strategy in engineering synthetic metabolic pathways is the assembly of a series of enzymatic reactions from different organisms to create a new, functional pathway in a host. mdpi.com For pterin production, this would involve introducing the necessary genes that encode for enzymes in the DHNTP biosynthesis pathway, starting from guanosine triphosphate (GTP). nih.gov The central enzyme in this pathway is GTP cyclohydrolase I, which catalyzes the conversion of GTP to this compound. nih.govnih.gov

A significant challenge in this endeavor is optimizing the metabolic flux to maximize the yield of the desired pterin. mdpi.com Synthetic biology provides a toolkit to fine-tune these pathways, including the use of strong promoters to increase enzyme expression, the engineering of enzymes for enhanced activity, and the elimination of competing metabolic pathways that divert precursors away from the target product. youtube.com

One notable study demonstrated the power of directed metabolic pathway evolution to achieve functional pterin-dependent aromatic-amino-acid hydroxylation in E. coli. nih.gov This research successfully engineered a strain of E. coli to produce tetrahydrobiopterin, a derivative of DHNTP, by introducing a minimal set of heterologous enzymes and evolving the host strain to support this new chemistry. nih.gov This work provides a blueprint for the future development of microbial cell factories for a wide range of pterin compounds.

Key Strategies in Engineering Pterin Production:

StrategyDescriptionPotential Impact on Pterin Production
Heterologous Gene Expression Introducing genes from other organisms to construct the pterin biosynthesis pathway in a microbial host.Enables the production of pterins in easily culturable organisms like E. coli.
Enzyme Engineering Modifying the structure of key enzymes to improve their catalytic efficiency and substrate specificity.Increases the conversion rate of precursors to DHNTP and other pterins.
Metabolic Flux Optimization Rerouting cellular metabolism to direct more resources towards the pterin pathway.Maximizes the final yield of the desired pterin product.
Scaffold Proteins Creating synthetic enzyme complexes by anchoring pathway enzymes onto a scaffold molecule.Can improve pathway efficiency by channeling substrates between enzymes. nih.gov
Directed Evolution Applying selective pressure to evolve microbial strains with improved production capabilities.Can lead to the discovery of novel mutations that enhance pterin synthesis. nih.gov

Future research in this area will likely focus on the complete reconstruction of the DHNTP and other pterin biosynthetic pathways in industrial microorganisms. The integration of computational modeling with high-throughput screening will be crucial for designing and optimizing these synthetic pathways for efficient and cost-effective pterin production. illinois.edu

Developing Advanced Biosensors for this compound and Related Metabolites

The ability to accurately detect and quantify DHNTP and other pterins in biological samples is critical for both research and potential diagnostic applications. nih.gov Pterins often exist at very low concentrations, making their detection challenging with standard analytical methods. nih.gov Advanced biosensors offer a solution by providing highly sensitive and specific detection platforms. frontiersin.org

Current methods for pterin analysis often rely on techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis, sometimes coupled with fluorescence detection. nih.govnih.gov While effective, these methods can be time-consuming and require sophisticated laboratory equipment. The development of portable and rapid biosensors is a key goal for future research.

Several promising technologies are being explored for the development of next-generation pterin biosensors:

Surface-Enhanced Raman Spectroscopy (SERS): This technique utilizes the enhancement of Raman scattering from molecules adsorbed on nanostructured metal surfaces. SERS has been successfully used for the detection of various pterins, such as xanthopterin (B1683600) and isoxanthopterin, demonstrating its potential for sensitive and label-free analysis. researchgate.net

Electrochemical Biosensors: These sensors measure changes in electrical signals (e.g., current, potential) that occur during a biochemical reaction. Advances in nanomaterials, such as graphene and metal nanoparticles, have led to the development of ultrasensitive electrochemical biosensors for a wide range of biomolecules. frontiersin.org The integration of DNA walkers and other signal amplification strategies can further enhance the sensitivity of these sensors. frontiersin.org

Fluorescence-Based Sensors: Pterins exhibit native fluorescence, which can be exploited for their detection. mdpi.comnih.gov Novel biosensors could be designed using fluorescent proteins or dyes that change their emission properties upon binding to DHNTP or related metabolites. LED-induced fluorescence detection coupled with capillary electrophoresis has already shown promise for the analysis of urinary pterins. nih.gov

Comparison of Pterin Detection Technologies:

TechnologyPrincipleAdvantagesChallenges for DHNTP Detection
HPLC with Fluorescence Chromatographic separation followed by detection of native fluorescence.Well-established, good for quantification. nih.govRequires sample preparation, laboratory-based.
SERS Enhancement of Raman scattering on a metal surface.High sensitivity, label-free, provides structural information. researchgate.netSignal reproducibility, surface chemistry optimization.
Electrochemical Biosensors Measurement of electrical signals from a biorecognition event.High sensitivity, potential for portability, low cost. frontiersin.orgDevelopment of a specific recognition element for DHNTP.
LED-Induced Fluorescence Excitation of native fluorescence using an LED light source.High sensitivity, suitable for capillary electrophoresis. nih.govPotential for interference from other fluorescent molecules.

A critical component in the development of highly specific biosensors is the identification or engineering of a recognition element that binds to DHNTP with high affinity. This could be an antibody, an aptamer (a short single-stranded DNA or RNA molecule), or a genetically engineered protein. Future research will likely focus on the discovery and development of such recognition elements for DHNTP.

The long-term vision is to create integrated biosensor systems that can provide real-time monitoring of DHNTP and other pterin levels in various biological contexts. Such advancements would not only facilitate fundamental research into pterin metabolism but also open up new possibilities for their use as biomarkers in clinical diagnostics. mdpi.com

Q & A

Q. What is the biosynthetic pathway of DHNTP, and which enzymes are critical for its production?

DHNTP is synthesized from GTP via GTP cyclohydrolase I (GTPCHI), which catalyzes the opening of the GTP imidazole ring to form 7,8-dihydroneopterin triphosphate . This reaction is the first committed step in tetrahydrobiopterin (BH4) and folate biosynthesis. Methodologically, GTPCHI activity can be assayed using fluorometric detection of oxidized pterin derivatives or via isotopic labeling of GTP precursors .

Q. How can DHNTP be quantified in biological samples?

Reduced pterins, including DHNTP derivatives, are detected after oxidation to fluorescent compounds (e.g., neopterin or biopterin) using high-performance liquid chromatography (HPLC) with fluorescence detection . Enzymatic assays for DHNTPase (e.g., Nudix hydrolase activity in E. coli) coupled with phosphate-release detection (malachite green assay) are also employed .

Q. What is the role of DHNTP in cellular metabolism?

DHNTP serves as a precursor for both folate and BH4 biosynthesis. In folate pathways, it is dephosphorylated to 6-hydroxymethyldihydropterin, a folate precursor . For BH4, DHNTP is irreversibly converted to 6-pyruvoyl tetrahydropterin by 6-pyruvoyltetrahydropterin synthase (PTPS), a key cofactor for nitric oxide synthases and aromatic amino acid hydroxylases .

Q. How do researchers distinguish DHNTP-related enzymatic activity from other pterin-modifying enzymes?

Enzyme-specific assays are designed using purified substrates (e.g., GTP for GTPCHI) and inhibitors (e.g., methotrexate for dihydrofolate reductase). For example, DHNTPase activity in E. coli is confirmed by measuring pyrophosphate release from DHNTP hydrolysis using coupled spectrophotometric assays .

Advanced Research Questions

Q. What structural features of DHNTP-processing enzymes dictate substrate specificity and catalytic efficiency?

The E. coli Nudix hydrolase DHNTPase requires Mg²⁺ coordination for its pyrophosphatase activity, with conserved residues (e.g., Glu 53) critical for stabilizing the transition state during DHNTP hydrolysis . Structural studies (X-ray crystallography or cryo-EM) of PTPS homologs reveal a conserved TIM-barrel fold with a catalytic triad (e.g., His, Glu, Asp) essential for substrate binding .

Q. How do genetic variations in DHNTP-metabolizing enzymes impact metabolic flux in different organisms?

In lactic acid bacteria (LAB), folQ gene isoforms (e.g., XTP/dITP diphosphatase vs. DHNTP diphosphatase) dictate whether DHNTP is routed toward folate synthesis. Phylogenetic analysis of folQ clades can predict folate production capacity in LAB isolates . In Neurospora crassa, high GTPCHI activity correlates with elevated 6-hydroxymethylpterin levels, unlike Phycomyces blakesleeanus, where sporangiophores lack detectable GTPCHI .

Q. What experimental strategies resolve contradictions in DHNTP-related data across studies?

Discrepancies in enzyme activity (e.g., PTPS vs. dihydroneopterin aldolase activity) are addressed by using substrate-specific assays (e.g., DHNTP triphosphate vs. monophosphate) and genetic complementation studies. For example, PTPS-III paralogs in Plasmodium falciparum convert DHNTP to HMDHP but lack aldolase activity, necessitating functional assays with purified isoforms .

Q. How is DHNTP metabolism regulated under cellular stress or immune activation?

During immune activation (e.g., IFN-γ stimulation), GTPCHI is upregulated in monocytes, redirecting DHNTP toward neopterin production instead of BH4. This shift is quantified via parallel measurements of neopterin (HPLC) and BH4 (ELISA) in activated macrophages . Redox-sensitive pathways (e.g., Nrf2 signaling) further modulate DHNTP availability under oxidative stress .

Q. What metabolic engineering approaches enhance DHNTP-derived cofactor production in model systems?

Overexpression of GTPCHI and PTPS in E. coli or yeast increases BH4 yields, monitored via LC-MS. In LAB, CRISPR-mediated knockout of competing pathways (e.g., purine biosynthesis) redirects DHNTP toward folate production, validated via targeted metabolomics .

Methodological Notes

  • Fluorometric Assays : Optimize oxidation conditions (e.g., iodine vs. manganese dioxide) to prevent overestimation of reduced pterins .
  • Enzyme Kinetics : Use continuous assays (e.g., coupled NADH oxidation) for real-time monitoring of DHNTPase activity .
  • Phylogenetic Analysis : Align folQ sequences with reference clades (e.g., KEGG database) to infer enzymatic function in uncharacterized species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.